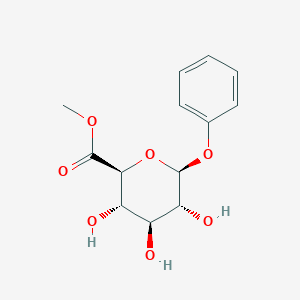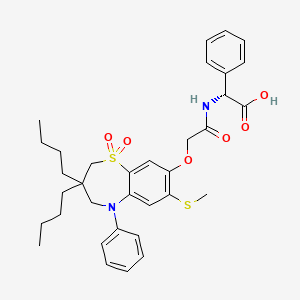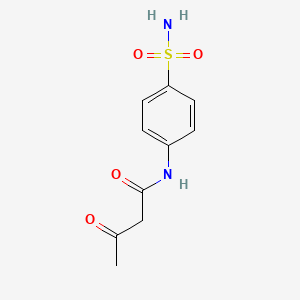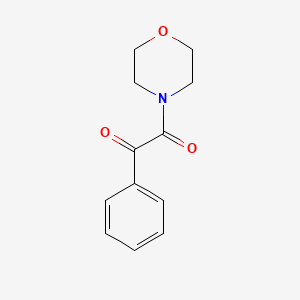
4-Fluorobutyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobutyl isocyanate is an organic compound that contains an isocyanate group (-N=C=O) attached to a 4-fluorobutyl chain. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers. The presence of the fluorine atom in this compound imparts unique chemical properties, making it a valuable compound in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluorobutyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Fluorobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Another method involves the use of non-phosgene routes, such as the reaction of 4-fluorobutyl alcohol with triphosgene or other carbonylating agents in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures are required. Non-phosgene methods are also being explored to reduce environmental and health risks associated with phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobutyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Reacts with water to form carbamic acid, which decomposes to amine and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Wissenschaftliche Forschungsanwendungen
4-Fluorobutyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4-fluorobutyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) readily reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzyl isocyanate: Contains a benzyl group instead of a butyl chain.
Hexamethylene diisocyanate: Contains two isocyanate groups and a hexamethylene chain.
Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Comparison: 4-Fluorobutyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. Compared to other isocyanates, it offers specific advantages in certain applications, such as improved performance in polymer synthesis and potential use in medicinal chemistry.
Eigenschaften
CAS-Nummer |
353-16-2 |
|---|---|
Molekularformel |
C5H8FNO |
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
1-fluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI-Schlüssel |
WPILDNCAFFGLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCF)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


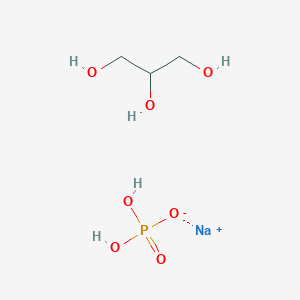




![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
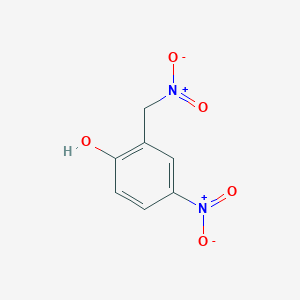
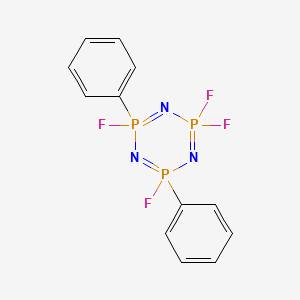
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
